(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate
CAS No.: 596793-30-5
Cat. No.: VC21212353
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 596793-30-5 |
---|---|
Molecular Formula | C12H15NO4 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2/t10-,11-/m0/s1 |
Standard InChI Key | OSDPRBVIIIGHPO-QWRGUYRKSA-N |
Isomeric SMILES | C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)O)O |
SMILES | C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O |
Canonical SMILES | C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O |
Introduction
Structural Characteristics
Chemical Identity and Properties
(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate belongs to the class of N-protected pyrrolidine derivatives. The compound features a pyrrolidine ring with hydroxyl groups at positions 3 and 4 in the (S,S) configuration and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom. This compound shares the same molecular formula (C₁₂H₁₅NO₄) and molecular weight (237.25 g/mol) as its stereoisomers, including the (3R,4R) variant described in the literature . The compound's structure involves a five-membered pyrrolidine ring with two hydroxyl groups and a benzyl ester group attached to the carboxylate moiety on the nitrogen atom.
Physical properties of the compound include:
Property | Value |
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Molecular Formula | C₁₂H₁₅NO₄ |
Molecular Weight | 237.25 g/mol |
Physical Appearance | Typically off-white to light brown solid |
Stereochemistry | (3S,4S) configuration at the hydroxyl-bearing carbons |
Functional Groups | Pyrrolidine ring, two hydroxyl groups, carbamate group |
Stereochemistry and Configuration
The (3S,4S) stereochemistry is a defining characteristic of this compound, distinguishing it from its diastereomers and enantiomers. According to stereochemical principles, the (3S,4S) configuration indicates that both substituents at positions 3 and 4 of the pyrrolidine ring have the "S" absolute configuration according to the Cahn-Ingold-Prelog priority rules. This results in a trans arrangement of the hydroxyl groups on the pyrrolidine ring, similar to the arrangement seen in the (3R,4R) enantiomer but with opposite absolute stereochemistry .
The stereochemistry can be represented through its IUPAC name as "benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate," which specifies the absolute configuration of the chiral centers. The specific stereochemistry plays a crucial role in determining the compound's biological activity and chemical behavior in stereoselective reactions.
Synthesis Methods
Stereoselective Synthesis
To achieve the specific (3S,4S) stereochemistry, several approaches may be considered:
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Starting from naturally occurring L-tartaric acid or other chiral pool compounds that already possess the desired stereochemistry
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Using stereoselective reagents or catalysts to control the introduction of hydroxyl groups
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Employing chiral resolution techniques to separate the desired stereoisomer from a mixture
The search results mention that for a related compound, (3S,4S)-N-substituted-3,4-dihydroxypyrrolidines, synthesis from L-tartaric acid has been reported . This suggests that L-tartaric acid could potentially serve as a starting material for the synthesis of (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate as well, with appropriate modifications to the synthetic route.
Applications and Uses
Role in Organic Synthesis
(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate serves as an important building block in organic synthesis due to its well-defined stereochemistry and functionalized structure. The compound's utility stems from several features:
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The N-protected pyrrolidine structure provides a stable scaffold for further transformations
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The two hydroxyl groups offer sites for functional group modification
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The defined stereochemistry allows for stereoselective transformations
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The carbamate group can be selectively removed under specific conditions
These characteristics make the compound valuable for the synthesis of more complex molecules, particularly those requiring precise stereochemical control. The compound can potentially serve as a precursor for various biologically active compounds and pharmaceutical intermediates.
Research Findings and Development
Comparative Analysis with Related Compounds
The (3S,4S)-1-Benzylpyrrolidine-3,4-diol, a related compound, has been studied for its application in the enantioselective Henry reaction. Research indicates that Cu(II) complexes of this compound, in the presence of DIPEA (N,N-Diisopropylethylamine), effectively catalyze the reaction of aromatic aldehydes with nitromethane at room temperature . This reaction produces products with enantiomeric ratios (er) up to 92:8 (R:S) and conversions up to 96% .
Further studies on the interaction between the pyrrolidine ligand and copper ion in isopropanol, followed by UV-vis spectrophotometry, revealed a 1:1 stoichiometry and a binding constant of 4.4 . This suggests that (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate might exhibit similar coordination chemistry, potentially forming metal complexes with catalytic properties.
A comparative analysis of various pyrrolidine derivatives is presented in the following table:
Compound | Stereochemistry | Key Applications | Notable Features |
---|---|---|---|
(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate | (3S,4S) | Potential building block in organic synthesis, possible precursor for chiral ligands | N-protected with Cbz group, two hydroxyl groups in trans configuration |
(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate | (3R,4R) | Similar to above, enantiomer of the target compound | Mirror image of the (3S,4S) isomer |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol | (3S,4S) | Ligand for enantioselective Henry reaction | N-benzyl substituted instead of N-Cbz protected |
Benzyl 3,4-dihydropyridine-1(2H)-carboxylate | N/A (not a pyrrolidine) | Different chemical class | Six-membered ring structure with different reactivity |
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